3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through multi-component reactions involving β-enamino imides, aromatic aldehydes, and dimedone. These reactions are typically catalyzed by trifluoroacetic acid under conventional thermal heating or ultrasound irradiation . The use of ultrasound irradiation significantly reduces reaction time and can improve yields. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar fused ring structure but differ in the nature and position of substituents.
Properties
CAS No. |
314274-94-7 |
---|---|
Molecular Formula |
C25H21N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3,6-dimethyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-19(13-10-16)24-21-15-17(2)11-14-22(21)26-25-23(24)18(3)27-28(25)20-7-5-4-6-8-20/h4-15H,1-3H3 |
InChI Key |
APYBHXGOLUZIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NN(C3=NC4=C2C=C(C=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.